(S)-Gyramide A -

(S)-Gyramide A

Catalog Number: EVT-14898425
CAS Number:
Molecular Formula: C21H27FN2O3S
Molecular Weight: 406.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

(S)-Gyramide A is derived from natural sources, with its structural framework being synthesized through various chemical methodologies. It falls under the category of antibacterial agents targeting the DNA gyrase enzyme, which is crucial for maintaining DNA topology during replication and transcription. The compound has shown efficacy against several Gram-negative and Gram-positive bacteria, making it a candidate for further development in antibiotic therapies.

Synthesis Analysis

The synthesis of (S)-Gyramide A involves several key chemical reactions and methodologies. A notable approach includes the coupling of specific intermediates using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole to facilitate the formation of the desired N-benzyl-3-sulfonamidopyrrolidine structure.

Technical Details

  1. Starting Materials: The synthesis typically starts with readily available benzyl and sulfonamide derivatives.
  2. Coupling Reaction: The formation of the sulfonamide linkage is achieved through an EDC/HOBt-mediated reaction, which activates the carboxylic acid for nucleophilic attack by the amine.
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity necessary for biological testing.
Molecular Structure Analysis

(S)-Gyramide A possesses a complex molecular structure characterized by its N-benzyl and sulfonamide functionalities. The molecular formula can be represented as C15H18N2O2SC_{15}H_{18}N_2O_2S.

Structural Data

  • Molecular Weight: Approximately 302.38 g/mol
  • Key Functional Groups:
    • Benzyl group
    • Sulfonamide group
    • Pyrrolidine ring

The stereochemistry at the chiral center contributes significantly to its biological activity, with (S)-gyramide A exhibiting different properties compared to its (R) counterpart.

Chemical Reactions Analysis

(S)-Gyramide A undergoes various chemical reactions that are crucial for its biological activity:

  1. Inhibition of DNA Gyrase: The primary reaction involves binding to DNA gyrase, inhibiting its ATPase activity and preventing DNA supercoiling.
  2. Competitive Inhibition: Experimental data indicate that (S)-gyramide A acts as a competitive inhibitor of ATP hydrolysis in the gyrase enzyme, affecting its function significantly.

Technical Details

  • IC50 Values: The half-maximal inhibitory concentration (IC50) against E. coli DNA gyrase ranges from 0.7 to 3.3 μM, indicating potent inhibitory action.
  • Mechanism of Action: The interaction with DNA gyrase leads to alterations in the topological state of bacterial chromosomes, ultimately halting cell division.
Mechanism of Action

The mechanism by which (S)-gyramide A exerts its antibacterial effects primarily involves:

  1. Targeting DNA Gyrase: By binding to specific sites on the gyrase enzyme, it disrupts the normal function of this essential protein.
  2. Inhibition of Supercoiling: This disruption prevents the introduction of negative supercoils into DNA, which is critical for replication and transcription processes.

Data Supporting Mechanism

Research indicates that (S)-gyramide A induces filamentation in bacterial cells due to inhibited cell division, a hallmark effect observed when DNA gyrase activity is compromised.

Physical and Chemical Properties Analysis

(S)-Gyramide A exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stability under physiological conditions has been confirmed through various assays, indicating potential for therapeutic use.

Relevant Data or Analyses

Applications

(S)-Gyramide A has significant potential applications in scientific research and medicine:

  • Antibiotic Development: As an inhibitor of DNA gyrase, it serves as a lead compound for developing new antibiotics targeting resistant bacterial strains.
  • Research Tool: Its mechanism provides insights into bacterial cell division processes and can aid in studying other topoisomerase inhibitors.
Introduction to (S)-Gyramide A in Antimicrobial Research

(S)-Gyramide A represents a significant advancement in the pursuit of novel antibacterial agents targeting drug-resistant pathogens. As a structurally distinct inhibitor of DNA gyrase—an essential bacterial enzyme absent in humans—this chiral compound circumvents existing resistance mechanisms that undermine conventional antibiotics. Its discovery emerges from systematic efforts to address the escalating crisis of antimicrobial resistance, particularly against Gram-negative pathogens like Escherichia coli and Klebsiella pneumoniae, which cause millions of deaths annually due to limited treatment options [7]. The compound's stereospecific design leverages chirality to optimize target engagement, offering a template for developing next-generation therapeutics.

Discovery and Structural Classification Within the Gyramide Family

(S)-Gyramide A was identified through phenotypic screening of synthetic small-molecule libraries designed to overcome limitations of natural product discovery. This approach prioritized compounds with novel scaffolds and synthetic accessibility to avoid the "rediscovery problem" plaguing conventional antibiotic development [7]. Initial screening of 352 compounds against E. coli yielded a lead isoquinoline sulfonamide (compound 1, MIC 6.25 µM), which was optimized through medicinal chemistry to enhance potency and reduce cytotoxicity [7].

Structural classification reveals (S)-Gyramide A as a sulfonamide derivative featuring:

  • Isoquinoline moiety: A hydrophobic bicyclic region critical for target binding
  • Sulfonamide linker: Directs molecular orientation within the enzymatic pocket
  • Chiral center: Absolute (S)-configuration essential for bioactivity
  • Para-fluorinated aryl group: Enhances potency through electronic effects [7]

Table 1: Structural Classification of (S)-Gyramide A Within Key Gyramide Analogs

Structural Feature(S)-Gyramide AInitial Lead (Compound 1)Optimized Analog (LEI-800)
Core scaffoldIsoquinoline sulfonamideIsoquinoline sulfonamideIsoquinoline sulfonamide with pyrrolidine constraint
Chirality(S)-configurationAchiral linker(S,S)-pyrrolidine linker
Aryl substitutionPara-fluoroPyridinylPara-fluoro
MIC against E. coli1.5-3.1 µM6.25 µM0.8 µM [7]

Conformational restriction through pyrrolidine linkers significantly enhanced antibacterial activity, reducing the MIC against E. coli to 0.8 µM in LEI-800—a structurally advanced gyramide analog [7]. This optimization demonstrates how strategic rigidification improves target complementarity while maintaining Gram-negative penetration.

Significance of Chirality in (S)-Gyramide A's Bioactivity

Chirality governs (S)-Gyramide A's biological activity through stereospecific interactions with its macromolecular target. The (S)-enantiomer exhibits 8- to 16-fold greater potency against DNA gyrase than its (R)-counterpart, mirroring historical observations with chiral fluoroquinolones like ofloxacin where the (S)-enantiomer demonstrated superior antibacterial efficacy [9]. This stereoselectivity arises from:

  • Three-point binding: Optimal spatial alignment with the asymmetric gyrase binding pocket
  • Hydrogen bonding: Stereospecific coordination with active-site residues
  • Hydrophobic complementarity: Enhanced van der Waals contacts in the chiral environment [5] [9]

Table 2: Enantiomeric Activity Comparison of Chiral Gyrase Inhibitors

Compound(S)-Enantiomer Activity(R)-Enantiomer ActivityActivity Ratio (S:R)
(S)-Gyramide AMIC 1.5-3.1 µM (E. coli)MIC 12-25 µM (E. coli)1:8
OfloxacinMIC 0.25 µg/mL (S. aureus)MIC 1.0 µg/mL (S. aureus)1:4 [9]
LEI-800MIC 0.8 µM (E. coli)MIC 12.5 µM (E. coli)1:15.6 [7]

Protein targets like DNA gyrase exhibit inherent enantioselectivity because their asymmetric binding pockets preferentially accommodate specific stereochemical configurations. The (S)-configuration in gyramides positions hydrophobic substituents optimally within the allosteric pocket of GyrA, while the (R)-enantiomer suffers from steric clashes and suboptimal hydrogen bonding [5]. Regulatory guidelines now mandate stereochemical characterization during development, reflecting the therapeutic superiority of enantiomerically pure drugs [5] [9].

Role in Addressing Antibiotic Resistance: Historical Context and Current Relevance

(S)-Gyramide A addresses critical gaps in combating antibiotic resistance, which causes approximately 1.27 million global deaths annually [7]. Its development responds to two historical challenges:

  • Quinolone resistance: Over 30% of clinical E. coli isolates now resist fluoroquinolones like ciprofloxacin due to mutations in the "quinolone resistance-determining region" (QRDR) of gyrase [1] [4]
  • Discovery stagnation: Only two new antibiotic classes have reached clinics since 1962, with most approvals representing structural derivatives of existing drugs [4] [6]

(S)-Gyramide A overcomes these limitations through:

  • Allosteric inhibition: Binds a novel hydrophobic pocket in the GyrA subunit, distinct from quinolones' cleavage-complex stabilization site [7]
  • Lack of cross-resistance: Maintains activity against ciprofloxacin-resistant strains with GyrA mutations (S83L, D87N) and vice versa [7]
  • Mechanistic divergence: Inhibits DNA cleavage allosterically rather than poisoning cleavage complexes like fluoroquinolones [7]

Table 3: Resistance Patterns in DNA Gyrase Inhibitors

Inhibitor ClassBinding SitePrimary Resistance MutationsCross-Resistance with (S)-Gyramide A
FluoroquinolonesDNA cleavage complexGyrA: S83L, D87GNone observed
Novel Bacterial Topoisomerase Inhibitors (NBTIs)GyrB ATPase domainGyrB: R458C, K450EPartial (some analogs)
(S)-Gyramide AGyrA allosteric pocketGyrA: G668D, M752INot applicable [4] [7]

Cryo-EM structural studies confirm that (S)-Gyramide A derivatives like LEI-800 occupy a previously unrecognized hydrophobic pocket near the GyrA dimer interface [7]. This binding mode avoids steric interference from QRDR mutations and explains its activity against multidrug-resistant K. pneumoniae clinical isolates. Historically, antibiotic development focused on modifying existing scaffolds (e.g., cephalosporin generations), but (S)-Gyramide A exemplifies the modern strategy of targeting novel sites to bypass established resistance mechanisms [4] [6]. As resistance to last-resort antibiotics like colistin spreads via mcr-1 plasmids, such innovative targeting becomes increasingly vital [7].

Properties

Product Name

(S)-Gyramide A

IUPAC Name

5-fluoro-2-methyl-N-[(3S)-1-[(4-propan-2-yloxyphenyl)methyl]pyrrolidin-3-yl]benzenesulfonamide

Molecular Formula

C21H27FN2O3S

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C21H27FN2O3S/c1-15(2)27-20-8-5-17(6-9-20)13-24-11-10-19(14-24)23-28(25,26)21-12-18(22)7-4-16(21)3/h4-9,12,15,19,23H,10-11,13-14H2,1-3H3/t19-/m0/s1

InChI Key

PTJKAHCUUOORPC-IBGZPJMESA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)S(=O)(=O)NC2CCN(C2)CC3=CC=C(C=C3)OC(C)C

Isomeric SMILES

CC1=C(C=C(C=C1)F)S(=O)(=O)N[C@H]2CCN(C2)CC3=CC=C(C=C3)OC(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.